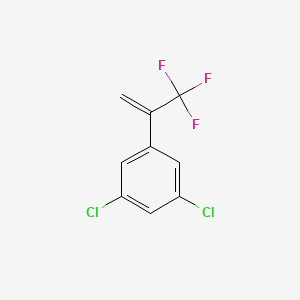

1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Vue d'ensemble

Description

1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is a useful research compound. Its molecular formula is C9H5Cl2F3 and its molecular weight is 241.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, also known by its CAS number 864725-22-4, is a chlorinated aromatic compound with significant industrial applications. This compound exhibits unique biological activities due to its structural characteristics, particularly the presence of chlorine and trifluoropropene groups.

- Molecular Formula : C₉H₅Cl₂F₃

- Molecular Weight : 241.04 g/mol

- CAS Number : 864725-22-4

- Physical State : Typically available as a solid or liquid depending on purity and formulation.

Biological Activity

The biological activity of this compound has been the subject of various studies focusing on its potential toxicological effects and its interactions with biological systems.

Toxicological Studies

- Genotoxicity : Research indicates that exposure to this compound may lead to genotoxic effects. A study highlighted the potential for chlorinated compounds to cause DNA damage in human cells. The specific mechanisms involve oxidative stress and the formation of reactive oxygen species (ROS), which can lead to mutations and cellular damage .

- Endocrine Disruption : Some studies suggest that compounds with similar structures can act as endocrine disruptors. They may interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms .

- Environmental Impact : The persistence of chlorinated compounds in the environment raises concerns about their bioaccumulation in aquatic systems. This can lead to long-term ecological effects, affecting both flora and fauna .

Case Study 1: Occupational Exposure

A human biomonitoring study conducted in a glass fiber manufacturing facility assessed the genotoxic effects of occupational exposure to various chemicals, including chlorinated compounds. Workers showed elevated levels of DNA adducts, indicating potential exposure to genotoxic agents like this compound .

Case Study 2: Environmental Monitoring

In an environmental monitoring study focusing on organochlorine pesticides and related compounds, researchers developed advanced methodologies for detecting these substances in human blood and environmental media. The study emphasizes the need for ongoing monitoring due to the potential health risks associated with exposure to such chemicals .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Applications De Recherche Scientifique

Agrochemical Applications

1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is primarily recognized for its role as an active ingredient in agricultural formulations. It is notably associated with the synthesis of Fluralaner , an insecticide and acaricide used in veterinary medicine to control fleas and ticks in pets.

Case Study: Fluralaner Development

Fluralaner was developed as a novel treatment for parasitic infections in animals. The synthesis involves the reaction of this compound with various reagents to yield Fluralaner. This compound has demonstrated high efficacy against ectoparasites while maintaining a favorable safety profile for animals .

Material Science Applications

The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Its fluorinated groups contribute to properties such as hydrophobicity and thermal stability.

Research has indicated potential uses of this compound in pharmaceutical applications due to its structural similarity to other bioactive compounds. Investigations into its effects on specific biological pathways are ongoing.

In a study assessing the biological activity of various chlorinated compounds, this compound was evaluated for its potential as an anti-cancer agent. Preliminary results showed that it could inhibit certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, and how can reaction conditions be optimized?

The compound is synthesized via a two-step process:

Grignard Reaction : Reacting 3,5-dichlorobromobenzene with magnesium and diisobutyl aluminum hydride to form a Grignard reagent, which is treated with ethyl trifluoroacetate to yield 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone .

Wittig Reaction : The ketone intermediate undergoes olefination using methyltriphenylphosphonium iodide and potassium t-butoxide to generate the target compound .

Optimization Tips :

- Maintain anhydrous conditions during Grignard reagent preparation to avoid side reactions.

- Use excess methyltriphenylphosphonium iodide (1.2–1.5 eq.) to drive the Wittig reaction to completion.

- Monitor reaction progress via TLC or GC-MS to minimize by-products like rearranged alkenes (observed in photoredox catalysis studies) .

Q. How is structural confirmation performed for this compound, and what are common characterization challenges?

Key Techniques :

- NMR : and NMR verify the vinylic proton (δ ~6.5–7.0 ppm) and CF-substituted alkene geometry (E/Z isomerism must be resolved) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 278.94 for CHClF) .

- IR : Absence of carbonyl stretches (~1700 cm) confirms complete Wittig reaction .

Challenges : - Fluorine-induced splitting in NMR spectra complicates peak assignments.

- Trace moisture can hydrolyze intermediates, leading to false signals in NMR.

Advanced Research Questions

Q. How does this compound participate in cycloaddition reactions for heterocyclic synthesis?

The trifluoropropenyl group acts as a dipolarophile in 1,3-dipolar cycloadditions. For example:

- Isoxazoline Synthesis : React with nitrile oxides (generated in situ from hydroxylamine and NCS) to form insecticidal intermediates. The reaction proceeds via [3+2] cycloaddition, with regioselectivity controlled by electron-withdrawing Cl and CF groups .

Methodology : - Use DMF as a polar aprotic solvent at 80–100°C for 12–24 hours.

- Monitor regioselectivity via NMR (distinctive isoxazoline proton at δ ~5.0–5.5 ppm).

Q. What strategies address conflicting spectroscopic data during structural analysis?

Case Study : Discrepancies in alkene geometry (E/Z) or unexpected by-products (e.g., rearranged alkenes) can arise.

- X-ray Crystallography : Resolve ambiguities by comparing experimental bond lengths and angles with CSD database entries (e.g., CSD ID 688348 for analogous structures) .

- DFT Calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to validate experimental NMR assignments .

Q. What role does this compound play in aryl hydrocarbon receptor (AhR) studies?

The dichloro-trifluoropropenyl motif mimics endogenous AhR ligands (e.g., dioxins).

- AhR Activation : In vitro assays (e.g., luciferase reporter gene assays) show EC values <1 μM, comparable to 2,3,7,8-TCDD .

- Mechanistic Insight : The CF group enhances ligand-receptor binding via hydrophobic interactions, while Cl substituents stabilize π-stacking with Phe residues in the AhR binding pocket .

Q. How can researchers mitigate instability issues during storage?

- Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

- Storage Conditions : Store at –20°C under argon in amber vials to prevent photolytic cleavage of the C=C bond .

Q. What limitations exist in applying this compound to photoredox catalysis?

- Reactivity Constraints : Under blue-light irradiation, the trifluoropropenyl group undergoes radical rearrangements instead of coupling, yielding undesired products (e.g., N-(4,4-difluoro-3-phenylbut-3-en-1-yl) benzamide) .

- Workaround : Use electron-deficient alkenes (e.g., dimethyl fumarate) to stabilize radical intermediates and suppress rearrangements .

Propriétés

IUPAC Name |

1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3/c1-5(9(12,13)14)6-2-7(10)4-8(11)3-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBQBUZXULIDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC(=CC(=C1)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631118 | |

| Record name | 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864725-22-4 | |

| Record name | 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.